REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[C:11]1(=[O:26])[N:15]([CH2:16][CH2:17][C:18](O)=O)[C:14](=[O:21])[C:13]2=[CH:22][CH:23]=[CH:24][CH:25]=[C:12]12.C1(OP(OC2C=CC=CC=2)OC2C=CC=CC=2)C=CC=CC=1.[CH3:49][O:50][C:51]1[CH:56]=[CH:55][C:54]([NH2:57])=[CH:53][CH:52]=1>N1C=CC=CC=1>[CH3:49][O:50][C:51]1[CH:56]=[CH:55][C:54]([N:57]2[C:1](=[O:10])[C:2]3[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:4]=[C:18]2[CH2:17][CH2:16][N:15]2[C:14](=[O:21])[C:13]3[C:12](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:11]2=[O:26])=[CH:53][CH:52]=1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1CCC(=O)O)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OP(OC1=CC=CC=C1)OC1=CC=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
2.7 g
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Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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After cooling to room temperature
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Type
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TEMPERATURE
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Details
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heating at 100° C.
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Type
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CUSTOM
|
Details
|
The pyridine was removed
|
Type
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CUSTOM
|
Details
|
by azeotroping with toluene
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Type
|
CUSTOM
|
Details
|
The solids that crashed out were removed
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography with gradient elution (0 to 100% EtOAc in hexanes)
|
Type
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CUSTOM
|
Details
|
A white solid precipitated from several of the fractions which
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
to provide A-1 (2.23 g, 36%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)N1C(=NC2=CC=CC=C2C1=O)CCN1C(C2=CC=CC=C2C1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |